molecular formula C8H5F3O2 B1303384 2,4,6-Trifluorophenylacetic acid CAS No. 209991-63-9

2,4,6-Trifluorophenylacetic acid

Cat. No. B1303384
Key on ui cas rn: 209991-63-9
M. Wt: 190.12 g/mol
InChI Key: NGEKZFHYZPHNKQ-UHFFFAOYSA-N
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Patent
US09107412B2

Procedure details

A solution of 2,4,6-trifluorobenzeneacetic acid (5.00 g, 26.3 mmol) in methanol (25 mL) was stirred at ambient temperature, and thionyl chloride (6 mL, ˜3 eq.) was added dropwise, causing the temperature of the reaction mixture to reach 60° C. The reaction mixture was allowed to cool to ambient temperature and was stirred for 3 h. Water (25 mL) was added with ice cooling. The mixture was extracted with ethyl acetate (2×100 mL). The combined organic phases were sequentially washed with water (2×), saturated aqueous sodium bicarbonate solution and brine, and then dried (MgSO4). Concentration provided the title compound as a clear oil (5.38 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[CH2:10][C:11]([OH:13])=[O:12].S(Cl)(Cl)=O.O.[CH3:19]O>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[CH2:10][C:11]([O:13][CH3:19])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)CC(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 60° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic phases were sequentially washed with water (2×), saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)F)F)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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